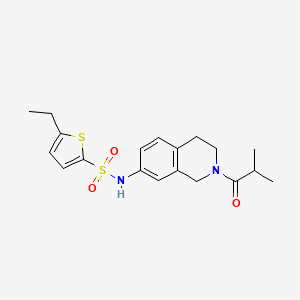
5-ethyl-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethyl-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-ethyl-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a novel compound belonging to the class of thiophene sulfonamides. Its molecular formula is C19H24N2O3S2, with a molecular weight of approximately 392.53 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets. The compound is a derivative of tetrahydroisoquinoline, which has been associated with several pharmacological effects, including neuroprotective and anti-inflammatory activities.
- Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exert antioxidant effects.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known for its role in enhancing the solubility and bioavailability of drugs, potentially increasing therapeutic efficacy.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Here are some findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.05 | Induction of apoptosis |
| U87MG (Glioblastoma) | 0.07 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 0.10 | Inhibition of proliferation |
These results indicate that the compound has significant antiproliferative activity at low concentrations.
Case Studies
- Study on Antitumor Activity : A recent study investigated the antitumor properties of various thiophene derivatives, including our compound of interest. The results demonstrated that it effectively inhibited tumor growth in xenograft models, with a notable reduction in tumor volume compared to control groups.
- Neuroprotective Study : Another study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal damage. The compound showed a marked reduction in cell death and preserved mitochondrial function.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, its structural attributes suggest favorable absorption and distribution characteristics typical of small molecules.
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary toxicity studies indicate that this compound exhibits a low toxicity profile at therapeutic doses.
Properties
IUPAC Name |
5-ethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-4-17-7-8-18(25-17)26(23,24)20-16-6-5-14-9-10-21(12-15(14)11-16)19(22)13(2)3/h5-8,11,13,20H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSWOALXSUOKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














